

Thermochemical Profile of Phenylmethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl mercaptan*

Cat. No.: B3419994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanethiol (also known as **benzyl mercaptan** or α -toluenethiol) is an organosulfur compound with the chemical formula C_7H_8S .^{[1][2]} It is a colorless liquid with a strong, unpleasant odor and is found naturally in some plants, such as boxwood, and contributes to the aroma of certain foods and wines.^{[3][4]} In industrial and research settings, it serves as a reagent in organic synthesis and as a potential building block for more complex molecules. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for understanding its metabolic fate and potential biological activity.

This technical guide provides a comprehensive overview of the available thermochemical data for phenylmethanethiol, details the experimental methodologies used for their determination, and presents a visualization of its primary metabolic pathway.

Thermochemical Data

The following tables summarize the key thermochemical parameters for phenylmethanethiol in both its liquid and gaseous phases. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and associated primary literature.^{[1][2][5]}

Table 1: Enthalpy Data for Phenylmethanethiol

Thermochemical Property	Symbol	Phase	Value (kJ/mol)	Reference(s)
Standard Molar Enthalpy of Formation	Δ_fH°	Liquid	13.5 ± 2.2	[6]
Standard Molar Enthalpy of Formation	Δ_fH°	Gas	67.8 ± 2.3	[5]
Standard Molar Enthalpy of Combustion	Δ_cH°	Liquid	-4383.9 ± 2.1	[6]
Standard Molar Enthalpy of Vaporization	$\Delta_{vap}H^\circ$	-	54.3 ± 0.4	[1]

Note: Standard conditions are defined as 298.15 K (25 °C) and 0.1 MPa.

Table 2: Other Physical and Thermochemical Properties

Property	Symbol/Formula	Value
Molecular Formula	C_7H_8S	-
Molecular Weight	-	124.203 g/mol
CAS Registry Number	-	100-53-8

Note: At the time of this guide's compilation, reliable experimental data for the standard molar entropy (S°) and molar heat capacity (C_p°) of phenylmethanethiol were not readily available in the surveyed literature. Computational chemistry methods can provide estimations for these properties.[7][8][9]

Experimental Protocols

The determination of the thermochemical data presented above, particularly the enthalpy of combustion, has historically relied on precision calorimetry techniques. The primary

experimental method for organosulfur compounds is rotating-bomb calorimetry.

Determination of Enthalpy of Combustion by Rotating-Bomb Calorimetry

The experimental values for the enthalpy of combustion of phenylmethanethiol reported in the literature were likely determined using a rotating-bomb calorimeter, a standard apparatus for the combustion of sulfur-containing organic compounds.[10]

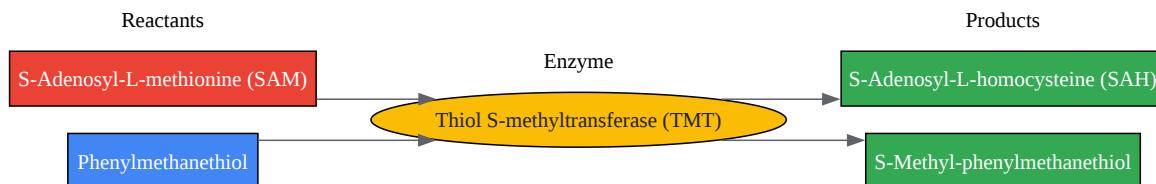
Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity phenylmethanethiol is encapsulated in a combustible container, often a gelatin capsule or a thin polyester bag, to ensure complete combustion.
- Bomb Assembly and Pressurization: The encapsulated sample is placed in a platinum crucible within a robust, stainless-steel "bomb." A small amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 3 MPa.
- Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.


- Rotation and Combustion: To ensure that the sulfuric acid formed from the combustion of sulfur dissolves completely and uniformly in the water, the bomb is rotated during and after the combustion process. This is a critical step for accurate measurements with sulfur-containing compounds.
- Temperature Monitoring: The temperature of the water in the calorimeter is precisely measured before, during, and after the combustion reaction. The temperature rise, once corrected for heat exchange with the surroundings, is directly proportional to the heat released by the combustion.
- Analysis and Correction: The contents of the bomb are analyzed after combustion to determine the extent of sulfuric acid and, if applicable, nitric acid formation. Corrections are applied to the measured heat release to account for the energy of formation of these acids.
- Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

Biological Activity and Metabolism

While phenylmethanethiol is not recognized as a primary signaling molecule, its metabolic fate is of interest to drug development professionals due to the common occurrence of thiol groups in pharmaceuticals. The primary metabolic pathway for many xenobiotic thiols is S-methylation.

S-Methylation of Phenylmethanethiol

In biological systems, the sulfhydryl group (-SH) of phenylmethanethiol can be methylated by the enzyme thiol S-methyltransferase (TMT).[\[11\]](#)[\[12\]](#) This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting the thiol to a thioether.

[Click to download full resolution via product page](#)

Caption: S-methylation of phenylmethanethiol.

This metabolic transformation generally leads to a decrease in the reactivity of the thiol group and can alter the pharmacological and toxicological properties of the parent compound. The resulting thioether is often more lipophilic, which can affect its distribution and subsequent metabolism.

Conclusion

This technical guide has summarized the core thermochemical data for phenylmethanethiol, providing researchers and professionals in drug development with essential parameters for their work. The enthalpy of formation and combustion are well-characterized through rotating-bomb calorimetry. While experimental data for entropy and heat capacity are currently lacking, computational approaches offer a means to estimate these values. The primary metabolic pathway of S-methylation highlights a key biotransformation for this and other thiol-containing compounds. A comprehensive understanding of these properties is fundamental to the safe and effective use and development of molecules containing the phenylmethanethiol moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.inrim.it [iris.inrim.it]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. scribd.com [scribd.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol S-methyltransferase - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Thermochemical Profile of Phenylmethanethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3419994#thermochemical-data-for-phenylmethanethiol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com